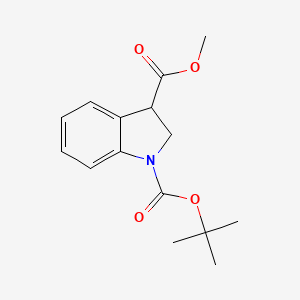![molecular formula C16H15ClN2O2 B1389393 N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide CAS No. 1094449-04-3](/img/structure/B1389393.png)
N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide
Descripción general
Descripción
N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide (also known as NAPCA) is an organic compound used in various scientific research applications. It is an important reagent used in the synthesis of various compounds, and has been used in a variety of biochemical and physiological studies. NAPCA has been used in a wide range of laboratory experiments, including enzymatic reactions, immunoassays, and other biological assays.
Aplicaciones Científicas De Investigación
Regioselective Synthesis and Antitumor Screening
Research on regioselective synthesis of novel N-phenylpyrazole derivatives, involving reactions with compounds structurally related to N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide, demonstrated preliminary antitumor activity against Ehrlich Ascites Carcinoma tumor cells. This study showcases the potential use of such compounds in the development of new antitumor agents (Farag et al., 2008).
Microwave-Assisted Synthesis for Antibacterial Agents
A study on microwave-assisted synthesis of acetamido phenyl acetamide derivatives, including compounds structurally analogous to N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide, highlighted their potent antimicrobial activity against various bacterial strains and fungal species. The research emphasizes the chemical versatility and application of these compounds in developing new antibacterial agents (Ghazzali et al., 2012).
Phosphorylation for Chalcogenophosphinate Synthesis
Another study focused on the oxidative cross-coupling of acetylaminophenols with secondary phosphine chalcogenides to produce O-(acetylamino)phenyl chalcogeneophosphinates. This research reveals the potential of acetylamino derivatives in synthesizing compounds with applications in materials science and possibly in the development of novel organophosphorus compounds (Volkov et al., 2019).
Antimalarial Activity and Structural Analysis
A study on the synthesis of tebuquine and related compounds from acetamido derivatives showed promising antimalarial activity. This highlights the role of acetylamino phenyl compounds in the synthesis of potential antimalarial drugs and the importance of structural analysis in understanding their activity (Werbel et al., 1986).
Synthesis of Bioactive Compounds
Research into the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study demonstrates the application of related compounds in creating bioactive molecules with potential antimicrobial properties. This work underscores the importance of structural modification in enhancing biological activity (Jayadevappa et al., 2012).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-13-7-9-14(10-8-13)19-16(21)15(17)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWCOPGHDNJOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B1389310.png)





![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)
![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389328.png)

![N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline](/img/structure/B1389330.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)
![N1-[2-(2,5-dimethylphenoxy)propyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1389332.png)
